molecular formula C21H21ClN4O2 B2807953 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-13-4

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2807953
CAS No.: 894032-13-4
M. Wt: 396.88
InChI Key: MPSBRKKZIWRFPL-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole moiety is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a chloroacetyl chloride, followed by cyclization.

    Urea Formation: The final step involves the reaction of the indole-ethyl intermediate with the pyrrolidinone intermediate in the presence of a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in research to study its effects on cellular processes and pathways.

    Industrial Processes: The compound’s unique chemical properties make it useful in various industrial applications, such as in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific biological targets and improve its potential as a therapeutic agent.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSBRKKZIWRFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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